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Compound of Interest

Compound Name: 2-HYDROXYBENZOTHIAZOLE

Cat. No.: B105590

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxybenzothiazole, a molecule of significant interest in medicinal chemistry and materials
science. This document details the Nuclear Magnetic Resonance (NMR), Fourier-Transform
Infrared (FT-IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
their acquisition. 2-Hydroxybenzothiazole exists in a tautomeric equilibrium with 2(3H)-
benzothiazolone, with the keto form generally predominating in solid and solution phases. The
data presented herein corresponds to this more stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Due to the limited availability of complete, published NMR data for the parent 2(3H)-
benzothiazolone, the following data for a closely related derivative, 6-methylbenzo[d]thiazol-
2(3H)-one, is provided as a reference. The spectra were recorded in deuterated dimethyl
sulfoxide (DMSO-d6).[1]

Table 1: *H NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (500
MH2z)[1]
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
11.74 Singlet - N-H

7.32 Singlet - Aromatic C-H
7.06 Doublet 8.0 Aromatic C-H
6.99 Doublet 8.0 Aromatic C-H
2.28 Singlet - -CHs

Table 2: 13C NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (125
MHz)[1]

Chemical Shift (8) ppm Assighment
170.46 C=0

134.48 Aromatic C
132.32 Aromatic C
127.60 Aromatic C
123.77 Aromatic C
123.12 Aromatic C
111.72 Aromatic C
21.12 -CHs

Experimental Protocol: NMR Spectroscopy

Instrumentation: A Bruker Avance 500 spectrometer (or equivalent) operating at 500 MHz for *H
NMR and 125 MHz for 3C NMR.[1]

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR
tube.
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Data Acquisition:

e 1H NMR: Spectra are acquired at room temperature. The chemical shifts are referenced to
the residual solvent peak of DMSO-d6 at 2.50 ppm.[2][3] A sufficient number of scans are
averaged to obtain a good signal-to-noise ratio.

e 13C NMR: Proton-decoupled 3C NMR spectra are acquired. A larger number of scans is
typically required compared to *H NMR. The chemical shifts are referenced to the central
peak of the DMSO-d6 multiplet at 39.5 ppm.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The spectrum of 2(3H)-benzothiazolone is
characterized by the presence of a carbonyl group and aromatic features.

Table 3: Key FT-IR Absorption Peaks for Benzothiazolone Derivatives (KBr Pellet)

Wavenumber (cm~?) Intensity Assignment

~3300-3100 Medium N-H Stretch

~3100-3000 Weak Aromatic C-H Stretch
1655[1] Strong C=0 Stretch (Amide I)
~1600-1450 Medium C=C Aromatic Ring Stretch
~750-700 Strong C-H Out-of-plane Bending

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27.[4]

Sample Preparation:
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e Grinding: A small amount of the solid sample (approximately 1-2 mg) is placed in an agate
mortar and pestle. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
powder is added. The mixture is thoroughly ground to a fine, homogenous powder.[1][2][3]

o Pellet Formation: The ground powder is transferred to a pellet die. The die is placed in a
hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a
thin, transparent pellet.[3][5][6]

e Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample
spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (El) mass spectrum of 2(3H)-benzothiazolone shows a
prominent molecular ion peak.

Table 4: Key Mass Spectrometry Data for 2(3H)-benzothiazolone (Electron lonization)[6]

m/z Relative Intensity (%) Assignment

151 100 [M]* (Molecular lon)
123 ~50 [M-COJ*

96 ~30 [M-CO-HCN]*

69 ~40 CaHsS*

Experimental Protocol: Electron lonization Mass
Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source, typically after separation by
gas chromatography (GC) or via a direct insertion probe. The sample is vaporized by heating.
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lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a positively charged molecular ion ([M]*). The excess energy imparted during
ionization can lead to fragmentation of the molecular ion.[7]

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a
mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-hydroxybenzothiazole.
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A logical workflow for the spectroscopic analysis of 2-hydroxybenzothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

